2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide
Overview
Description
2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide is an organophosphorus compound with the molecular formula C26H24O2P2 It is known for its unique structural features, which include two diphenylphosphoryl groups attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide typically involves the reaction of diphenylphosphine oxide with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the ethylene oxide. The reaction is conducted at elevated temperatures, typically around 80-100°C, to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes. Purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide groups to phosphines.
Substitution: The ethyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diphenylphosphoryl derivatives.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Formation of substituted ethylphosphine oxides.
Scientific Research Applications
2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide has several applications in scientific research:
Catalysis: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydroformylation.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with transition metals, which are crucial in catalytic processes. The phosphoryl groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane monooxide: Similar in structure but with different reactivity and applications.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in polymer chemistry.
Ethyldiphenylphosphine oxide: Shares similar functional groups but differs in the length of the carbon chain.
Uniqueness
2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide is unique due to its dual diphenylphosphoryl groups, which provide distinct electronic and steric properties. This uniqueness makes it valuable in specific catalytic and material science applications where other similar compounds may not perform as effectively.
Properties
IUPAC Name |
[2-diphenylphosphorylethyl(phenyl)phosphoryl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O2P2/c27-29(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-30(28,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMUMKVZUBHTPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961665 | |
Record name | (Ethane-1,2-diyl)bis[oxo(diphenyl)-lambda~5~-phosphane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4141-50-8 | |
Record name | NSC88641 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Ethane-1,2-diyl)bis[oxo(diphenyl)-lambda~5~-phosphane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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